molecular formula C9H7Cl2NO3 B6159418 methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate CAS No. 2228740-72-3

methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate

Cat. No.: B6159418
CAS No.: 2228740-72-3
M. Wt: 248.06 g/mol
InChI Key: SFEHETKKBUVWCJ-UHFFFAOYSA-N
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Description

Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ester functional group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of pesticides and herbicides, where its chemical properties contribute to the effectiveness of these products.

Mechanism of Action

The mechanism of action of methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chloropyridin-3-yl)-3-oxopropanoate: Similar structure but with only one chlorine atom.

    Ethyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-(4,6-dichloropyridin-3-yl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

2228740-72-3

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.06 g/mol

IUPAC Name

methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C9H7Cl2NO3/c1-15-9(14)3-7(13)5-4-12-8(11)2-6(5)10/h2,4H,3H2,1H3

InChI Key

SFEHETKKBUVWCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(C=C1Cl)Cl

Purity

95

Origin of Product

United States

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